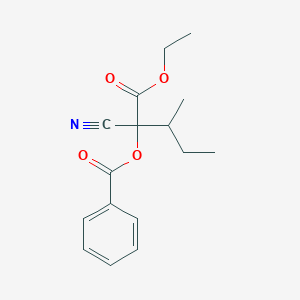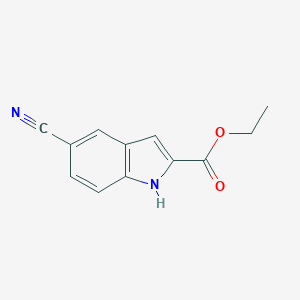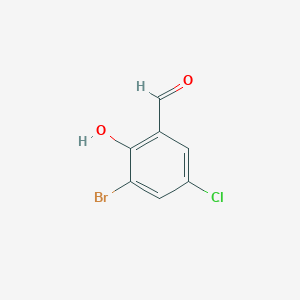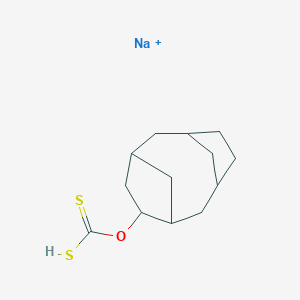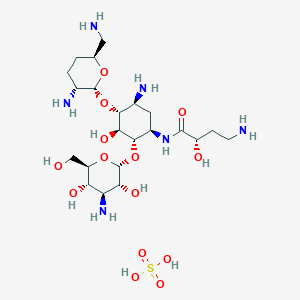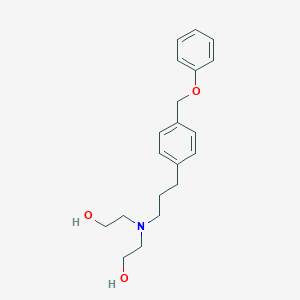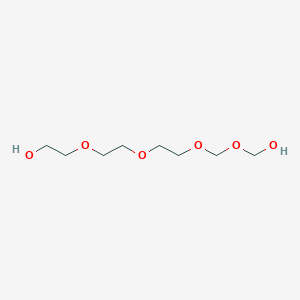
2,4,7,10-Tetraoxadodecane-1,12-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7,10-Tetraoxadodecane-1,12-diol, also known as crown ether, is a cyclic polyether that has been widely used in scientific research due to its unique chemical and physical properties. Crown ether has a high affinity for cations, which makes it an excellent candidate for applications in separation, ion transport, and catalysis.
Mechanism Of Action
Crown ether binds to cations through a process called complexation. The cyclic structure of 2,4,7,10-Tetraoxadodecane-1,12-diol ether allows the molecule to encapsulate the cation, forming a stable complex. The stability of the complex depends on the size of the cation and the size of the 2,4,7,10-Tetraoxadodecane-1,12-diol ether ring.
Biochemical And Physiological Effects
Crown ether has no known biochemical or physiological effects on living organisms. However, it is important to note that 2,4,7,10-Tetraoxadodecane-1,12-diol ether is toxic and should be handled with care.
Advantages And Limitations For Lab Experiments
Crown ether has several advantages for use in lab experiments. It is easy to synthesize, has a high selectivity for cations, and is relatively inexpensive. However, 2,4,7,10-Tetraoxadodecane-1,12-diol ether has limitations, including its toxicity and the fact that it can only bind to certain cations.
Future Directions
There are several future directions for research on 2,4,7,10-Tetraoxadodecane-1,12-diol ether. One area of interest is the development of new methods for synthesizing 2,4,7,10-Tetraoxadodecane-1,12-diol ether with different ring sizes and functional groups. Another area of interest is the use of 2,4,7,10-Tetraoxadodecane-1,12-diol ether in drug delivery and medical applications. Finally, there is potential for the use of 2,4,7,10-Tetraoxadodecane-1,12-diol ether in the development of new materials with unique properties.
Synthesis Methods
The most common method for synthesizing 2,4,7,10-Tetraoxadodecane-1,12-diol ether is through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with an alkyl halide. The reaction produces a cyclic ether with a 2,4,7,10-Tetraoxadodecane-1,12-diol-shaped structure, which is why it is called 2,4,7,10-Tetraoxadodecane-1,12-diol ether.
Scientific Research Applications
Crown ether has been extensively used in scientific research due to its ability to selectively bind to cations. This property has been exploited in a variety of applications, including separation and purification of metals, ion transport, and catalysis.
properties
CAS RN |
100208-38-6 |
|---|---|
Product Name |
2,4,7,10-Tetraoxadodecane-1,12-diol |
Molecular Formula |
C8H18O6 |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
2-[2-[2-(hydroxymethoxymethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C8H18O6/c9-1-2-11-3-4-12-5-6-13-8-14-7-10/h9-10H,1-8H2 |
InChI Key |
ZEAFLXVVHBSTHI-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCOCO)O |
Canonical SMILES |
C(COCCOCCOCOCO)O |
Other CAS RN |
100208-38-6 |
synonyms |
2,4,7,10-tetraoxadodecane-1,12-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




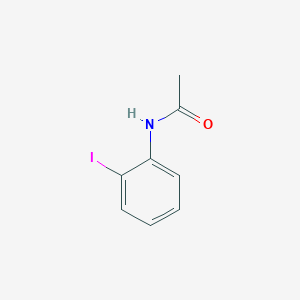
![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)
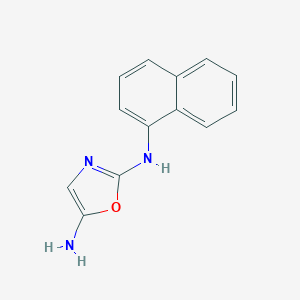

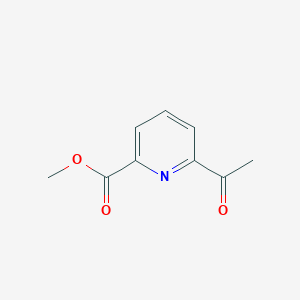
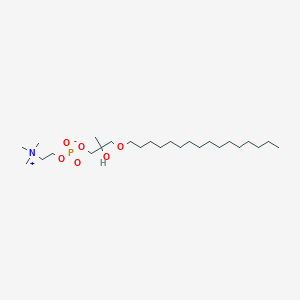
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
